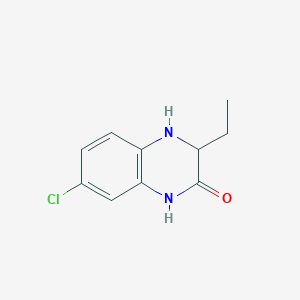

7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C10H11ClN2O |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

7-chloro-3-ethyl-3,4-dihydro-1H-quinoxalin-2-one |

InChI |

InChI=1S/C10H11ClN2O/c1-2-7-10(14)13-9-5-6(11)3-4-8(9)12-7/h3-5,7,12H,2H2,1H3,(H,13,14) |

InChI Key |

OZXHHPHAEBPTKW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=O)NC2=C(N1)C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroaniline with ethyl glyoxalate, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to quinoxaline derivatives.

Reduction: Formation of dihydroquinoxaline derivatives.

Substitution: Halogen exchange or introduction of other functional groups.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline-2,3-dione, while reduction could produce 3-ethyl-3,4-dihydroquinoxaline.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

| Compound Name | Substituents | Biological Activity | Physicochemical Properties | References |

|---|---|---|---|---|

| 7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one | 7-Cl, 3-Et | Not explicitly stated; likely kinase/sGC modulation | Estimated MW: ~205 g/mol; moderate lipophilicity | [2, 13] |

| J46 (3-(2-naphthyl)-2-oxoethylidene derivative) | 3-(Naphthalen-1-yl), 7-H | JNK3 inhibitor (IC₅₀: ~0.2 µM) | High selectivity for JNK3 over DDR1/EGFR kinases | [3] |

| C4 (Dicarboxylic derivative) | N4-carboxylic acid, pyrrole substituent | Potent sGC activator (ΔGest: -10.60 kcal/mol) | Enhanced hydrogen bonding; improved sGC binding | [6, 8] |

| 7-Methoxy-4-(2-methylquinazolin-4-yl) | 7-OCH₃, 4-(quinazolinyl) | Tubulin-binding antitumor agent | Disrupts tumor vasculature in vivo | [12] |

| 7-Bromo-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one | 7-Br, 3-cyclopropyl | Research chemical (unclassified activity) | MW: 227.06 g/mol; potential ring strain | [17, 18] |

Structure-Activity Relationships (SAR)

Position 3 :

- Ethyl group : Enhances lipophilicity and metabolic stability compared to smaller groups (e.g., methyl) but may reduce polar interactions critical for target binding (e.g., sGC activation requires carboxylic acids at N4) .

- Cyclopropyl or naphthyl groups : Improve conformational rigidity and target selectivity (e.g., JNK3 inhibition in J46) .

- Position 7: Chloro vs. Methoxy substitution: Introduces hydrogen-bonding capacity (e.g., antitumor activity in ).

- Carboxylic acid derivatives: Mono- and di-carboxylic acids at N4 (e.g., C4) significantly enhance sGC binding via interactions with Tyr2, Arg116, and Arg139 . These groups are absent in the ethyl-substituted target compound, likely limiting its sGC agonism .

Biological Activity

7-Chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound belonging to the quinoxaline family, characterized by its fused benzene and pyrazine ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 210.66 g/mol. The presence of the chlorine atom at the 7-position and the ethyl group at the 3-position significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting it may act as a potential antibiotic agent. For instance, similar quinoxaline derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating that this compound may share similar mechanisms of action.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound has been tested against several cancer types, including breast and lung cancers, showing promising results in reducing cell viability.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors that modulate biological pathways relevant to disease processes. For example:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth or cancer cell proliferation.

- Receptor Modulation : It might interact with cellular receptors that regulate apoptosis or cell division.

Case Studies

Several studies have documented the effects of this compound on various biological systems:

| Study | Objective | Findings |

|---|---|---|

| Study A (2022) | Evaluate antimicrobial activity | Showed significant inhibition of E. coli and S. aureus growth at low concentrations |

| Study B (2023) | Assess anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics |

| Study C (2024) | Investigate mechanism of action | Identified enzyme targets involved in metabolic pathways affected by the compound |

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been optimized to enhance yield and purity, including methods utilizing continuous flow reactors for industrial applications.

Applications

Beyond its potential therapeutic uses, this compound may find applications in:

- Agriculture : As a pesticide due to its antimicrobial properties.

- Materials Science : In developing new materials with specific electronic or optical properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-chloro-3-ethyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer: High yields (e.g., 60–65%) for analogous compounds are achieved via copper-catalyzed alkynylation under aerobic conditions, using catalysts like CuI and ligands such as 1,10-phenanthroline. Reaction temperature (e.g., 80–110°C) and solvent choice (e.g., DMF or toluene) critically impact yield and purity. Lower yields (33%) in certain cases (e.g., compound 3af in ) highlight the need for steric/electronic optimization of substituents. Pre-functionalized starting materials (e.g., chlorinated precursors) are recommended to streamline synthesis .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer: Combine ¹H/¹³C NMR to identify proton environments (e.g., ethyl group signals at δ ~1.2 ppm for CH₃ and δ ~3.5 ppm for CH₂) and carbonyl resonances (δ ~170 ppm). IR spectroscopy confirms C=O stretches (~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₁₁H₁₂ClN₂O: 235.0636). X-ray crystallography, if feasible, resolves stereochemical ambiguities .

Q. What safety protocols are essential when handling 3,4-dihydroquinoxalin-2(1H)-one derivatives?

- Methodological Answer: Derivatives like 3,3-dimethyl analogs ( ) require precautions for acute toxicity (Category 4 for oral/dermal/inhalation routes). Use fume hoods, nitrile gloves, and closed systems during synthesis. Emergency protocols (e.g., eyewash stations, toxicity antidotes) should align with Safety Data Sheets (SDS) from suppliers like Key Organics ( ). Monitor thermal stability, as some analogs decompose above 200°C .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of 3,4-dihydroquinoxalin-2(1H)-one scaffolds in cross-coupling reactions?

- Methodological Answer: Electron-withdrawing groups (e.g., Cl at position 7) enhance electrophilicity at the C3 position, facilitating nucleophilic attacks or metal-catalyzed couplings. For example, copper-catalyzed alkynylation ( ) proceeds efficiently with chloro-substituted derivatives due to increased electrophilicity. DFT calculations can model charge distribution to predict reactive sites .

Q. What strategies resolve contradictions in reaction pathways during the rearrangement of 3,4-dihydroquinoxalin-2(1H)-ones to benzimidazoles?

- Methodological Answer: Discrepancies in product formation (e.g., benzodiazepines vs. benzimidazoles in ) arise from competing mechanisms. Control experiments with isotopically labeled substrates or intermediates (e.g., ³¹P NMR for phosphorylated intermediates) clarify pathways. Revisiting reaction conditions (e.g., pH, temperature) and using in-situ monitoring (HPLC-MS) can suppress side reactions .

Q. How can computational tools predict the pharmacological activity of this compound analogs?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) against Mycobacterium tuberculosis targets (e.g., InhA enzyme) identifies potential anti-tubercular agents ( ). ADMET prediction via SwissADME evaluates bioavailability and toxicity. Validate in vitro with MIC assays against H37Rv strains, correlating computational and experimental IC₅₀ values .

Q. What are the challenges in scaling up asymmetric synthesis of chiral 3,4-dihydroquinoxalin-2(1H)-ones?

- Methodological Answer: Low catalyst loading (e.g., 2 mol% Cu(II)) in asymmetric reactions ( ) risks enantiomeric dilution at scale. Switch to heterogeneous catalysts (e.g., immobilized chiral ligands) to improve recovery. Optimize solvent recycling and crystallization protocols (e.g., chiral resolving agents) to maintain ≥99% ee .

Data Contradiction Analysis

Q. Why do some studies report divergent products from similar 3-arylacylidene-3,4-dihydroquinoxalin-2(1H)-one precursors?

- Methodological Answer: Variations in hydrazine hydrate stoichiometry ( vs. 19) lead to benzimidazoles (1:1 ratio) or pyrazoles (excess hydrazine). Replicate disputed syntheses with controlled reagent purity (e.g., anhydrous hydrazine) and characterize intermediates via LC-MS to track pathway bifurcation .

Methodological Tables

| Key Reaction Optimization Parameters ( ) |

|---|

| Parameter |

| ------------------- |

| Catalyst (CuI) |

| Temperature |

| Solvent |

| Reaction Time |

| Toxicity Profile ( ) |

|---|

| Hazard |

| -------------------------------- |

| Acute Toxicity (Oral, Dermal) |

| Thermal Decomposition |

| Inhalation Risk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.